Propyl 4-(benzoyloxy)-3-methoxybenzoate

Description

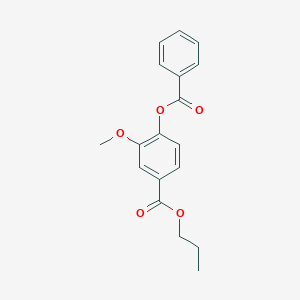

Propyl 4-(benzoyloxy)-3-methoxybenzoate is a benzoate ester derivative featuring a propyl ester group, a benzoyloxy substituent at the para position, and a methoxy group at the meta position of the aromatic ring. The benzoyloxy group enhances lipophilicity, which may influence membrane permeability, while the methoxy group could modulate electronic effects on the aromatic system.

Properties

Molecular Formula |

C18H18O5 |

|---|---|

Molecular Weight |

314.3 g/mol |

IUPAC Name |

propyl 4-benzoyloxy-3-methoxybenzoate |

InChI |

InChI=1S/C18H18O5/c1-3-11-22-17(19)14-9-10-15(16(12-14)21-2)23-18(20)13-7-5-4-6-8-13/h4-10,12H,3,11H2,1-2H3 |

InChI Key |

HEWRNYGZQBVUDG-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)OC |

Canonical SMILES |

CCCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 4-(3-Chloropropoxy)-3-Methoxybenzoate

Structure : Differs by a 3-chloropropoxy substituent at the para position and a methyl ester group.

Key Properties :

Ethyl 4-Substituted Phenethylamino/Thio/Ethoxy Benzoates (I-6230, I-6232, etc.)

Structure: Ethyl esters with varied para-substituents (e.g., pyridazin-3-yl, methylisoxazol-5-yl) linked via phenethylamino, thio, or ethoxy bridges . Key Properties:

- Substitutents like pyridazine or isoxazole introduce hydrogen-bonding or π-π interactions, critical for receptor targeting (e.g., adenosine receptors).

- Pharmacological Relevance: These analogs demonstrate how electronic and steric modifications influence receptor affinity, suggesting that Propyl 4-(benzoyloxy)-3-methoxybenzoate’s benzoyloxy group may enhance binding to hydrophobic receptor pockets .

FSCPX (8-Cyclopentyl-N3-[3-(4-(Fluorosulfonyl)benzoyloxy)propyl]-N1-propylxanthine)

Structure : Xanthine derivative with a 3-(4-fluorosulfonylbenzoyloxy)propyl chain.

Key Properties :

- The benzoyloxypropyl group facilitates covalent binding to A1 adenosine receptors due to the reactive fluorosulfonyl moiety .

- Compared to this compound, FSCPX’s xanthine core enables adenosine receptor antagonism, highlighting the importance of combining ester functionalities with heterocyclic pharmacophores .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Substituent Effects : The benzoyloxy group in this compound likely enhances aromatic interactions compared to halogen or alkoxy substituents, as seen in methyl/ethyl analogs .

- Ester Chain Length : Propyl esters may improve metabolic stability over methyl/ethyl analogs, balancing lipophilicity and clearance rates.

- Pharmacological Potential: Structural parallels with FSCPX suggest that combining benzoate esters with heterocycles (e.g., xanthines) could yield receptor-targeted agents, though experimental validation is needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.